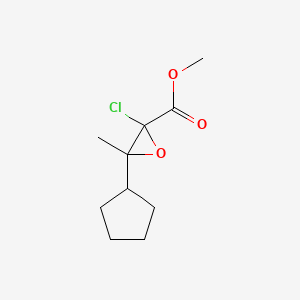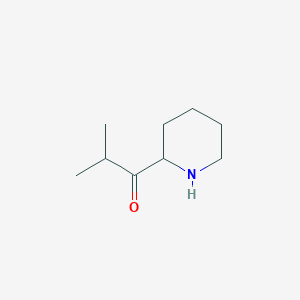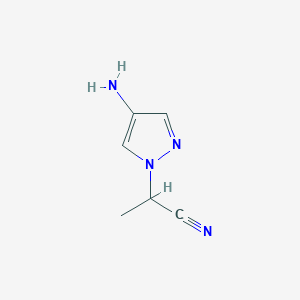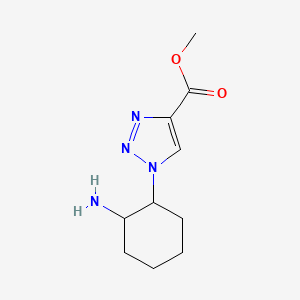
Methyl 1-(2-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(2-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylate is a complex organic compound that features a triazole ring, a cyclohexyl group, and an ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method starts with the preparation of the cyclohexylamine derivative, which is then subjected to a series of reactions to introduce the triazole ring and the ester group. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to ensure consistent product quality.
化学反応の分析
Types of Reactions
Methyl 1-(2-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: This involves replacing one functional group with another, which can be useful for modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
科学的研究の応用
Methyl 1-(2-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the production of advanced materials with specific properties.
作用機序
The mechanism of action of Methyl 1-(2-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity to proteins and enzymes. The cyclohexyl group provides steric bulk, which can affect the compound’s overall reactivity and stability.
類似化合物との比較
Similar Compounds
Cyclohexylamine: This compound shares the cyclohexyl group but lacks the triazole ring and ester functional group.
1,2,3-Triazole derivatives: These compounds share the triazole ring but may have different substituents, affecting their reactivity and applications.
Uniqueness
Methyl 1-(2-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylate is unique due to its combination of functional groups, which provides a balance of reactivity and stability. This makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C10H16N4O2 |
|---|---|
分子量 |
224.26 g/mol |
IUPAC名 |
methyl 1-(2-aminocyclohexyl)triazole-4-carboxylate |
InChI |
InChI=1S/C10H16N4O2/c1-16-10(15)8-6-14(13-12-8)9-5-3-2-4-7(9)11/h6-7,9H,2-5,11H2,1H3 |
InChIキー |
BIMLNQWOBMJBKX-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CN(N=N1)C2CCCCC2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




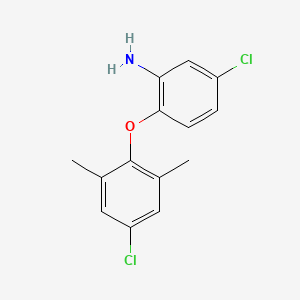

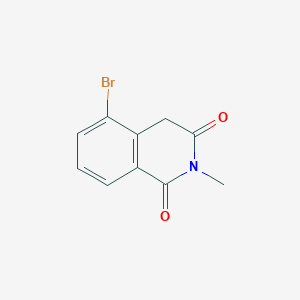
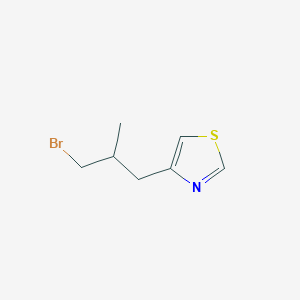
![6-(Chlorosulfonyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13196036.png)
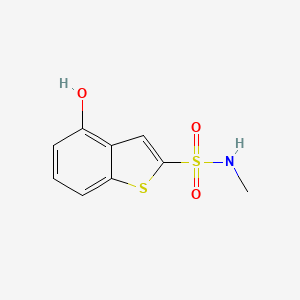
![3-{[(4-Bromothiophen-2-yl)methyl]amino}propan-1-ol](/img/structure/B13196041.png)
![ethyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylate](/img/structure/B13196042.png)
